molecular formula C18H22O2 B13841764 Trenbolone-d5

Trenbolone-d5

Cat. No.: B13841764
M. Wt: 275.4 g/mol
InChI Key: MEHHPFQKXOUFFV-QTLZFADJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trenbolone-d5 is a 5-fold deuterium-labeled stable isotopologue of Trenbolone, a potent synthetic anabolic-androgenic steroid. This high-purity compound is exclusively designed for use as an internal standard in quantitative mass spectrometry-based assays, where it corrects for analyte loss during sample preparation and matrix effects during ionization. Its primary research application is in sports drug testing, specifically for the definitive identification and quantification of Trenbolone and its phase-I and phase-II metabolites in human biological samples, extending the detection window for doping control . Trenbolone is a non-aromatizing steroid of the 19-nor class with a 4,9,11-triene-3-one structure, and its metabolism in humans involves reduction, hydroxylation, and conjugation, yielding metabolites such as epitrenbolone, trenbolone-diol, trenbolone-diketone, and various glucuronic acid, sulfo, and potential cysteine conjugates . The deuterium labeling in this compound provides a distinct mass shift from its endogenous counterpart, enabling highly selective and sensitive detection via Gas Chromatography/Thermal Conversion/Isotope Ratio Mass Spectrometry (GC-TC-IRMS) and Liquid Chromatography/High-Resolution Mass Spectrometry (LC-HRMS) . Researchers utilize this compound in metabolism studies, elimination studies, and for developing robust analytical methods with superior accuracy and precision. This product is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22O2

Molecular Weight

275.4 g/mol

IUPAC Name

(8S,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-13-methyl-7,8,14,15,16,17-hexahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1/i2D2,3D2,10D

InChI Key

MEHHPFQKXOUFFV-QTLZFADJSA-N

Isomeric SMILES

[2H]C1=C2C(=C3C=C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4O)C)CC(C1=O)([2H])[2H]

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic route starting from trenbolone or its oxidized derivatives (e.g., trendione). The key steps involve:

  • Oxidation of the 17-hydroxyl group to a ketone (trendione).
  • Selective hydrogen-deuterium exchange at accessible positions on the steroid ring.
  • Reduction and re-oxidation steps to restore functional groups while incorporating deuterium.
  • Purification and characterization of the labeled product.

This approach ensures deuterium incorporation at targeted sites such as positions 2, 4, 6, and 16 on the steroid nucleus, which are accessible for isotope exchange without disrupting the steroid framework.

Detailed Preparation Method of this compound

Starting Material and Initial Oxidation

  • The starting compound is trenbolone (17β-hydroxy-estra-4,9-diene-3-one).
  • Oxidation of the 17-hydroxyl group to the corresponding 17-ketone (trendione) is performed, typically using manganese dioxide (MnO2) or similar oxidizing agents.
  • This oxidation facilitates deuterium exchange at specific positions on the steroid ring.

Deuterium Incorporation via Hydrogen-Deuterium Exchange

  • The trendione is subjected to hydrogen-deuterium exchange using deuterium oxide (D2O) in the presence of a base such as sodium carbonate.
  • This step allows the exchange of hydrogen atoms at the 2, 4, 6, and 16 positions with deuterium atoms.
  • The reaction conditions are carefully controlled to maximize deuterium incorporation while minimizing side reactions.

Reduction to this compound

  • The deuterated trendione is then reduced back to this compound using a reducing agent such as lithium aluminum deuteride (LiAlD4) or potassium tri-sec-butylborohydride.
  • This reduction restores the 17β-hydroxyl group and the 3-keto function, completing the synthesis of this compound.
  • The reduction step may produce isomeric diols as byproducts, which are separated and characterized.

Purification and Characterization

  • The crude product undergoes purification by chromatographic techniques such as high-performance liquid chromatography (HPLC).
  • Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and structural integrity.
  • The NMR spectrum typically shows characteristic shifts for deuterium atoms, and MS confirms the mass increase corresponding to five deuterium atoms.

Analytical Data and Research Outcomes

Mass Spectrometry and Isotope Labeling

  • This compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for detecting trenbolone metabolites.
  • The deuterium label allows clear differentiation from endogenous trenbolone in biological samples.
  • The mass spectrum of this compound shows a molecular ion peak shifted by +5 Da compared to unlabeled trenbolone, confirming successful isotope incorporation.

Metabolite Studies and Stability

  • This compound metabolites have been studied using HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS).
  • Metabolic pathways involve phase II conjugation such as glucuronidation, sulfation, and cysteine conjugation.
  • This compound shows stability under alkaline hydrolysis conditions, facilitating metabolite identification and quantification.

Comparative Table of Key Preparation Steps

Step No. Process Description Reagents/Conditions Outcome/Notes
1 Oxidation of 17-OH to 17-ketone MnO2 or similar oxidant Formation of trendione
2 Hydrogen-deuterium exchange at positions 2,4,6,16 D2O, sodium carbonate, controlled pH Incorporation of 5 deuterium atoms
3 Reduction to restore 17β-OH and 3-keto LiAlD4 or potassium tri-sec-butylborohydride Formation of this compound, possible diol isomers
4 Purification HPLC or chromatographic methods Isolation of pure this compound
5 Characterization NMR, MS, HRMS Confirmation of structure and isotope incorporation

Summary and Professional Insights

The preparation of this compound is a sophisticated multi-step process involving oxidation, selective deuterium exchange, and reduction. The choice of reagents and reaction conditions is critical to achieve high deuterium incorporation and product purity. This compound serves as an essential internal standard in analytical methods for steroid detection and metabolic studies due to its isotopic labeling.

The literature confirms that the synthetic route starting from trenbolone or trendione, followed by hydrogen-deuterium exchange and reduction, is the most straightforward and reproducible method. Analytical studies using LC-MS/MS and HPLC-ESI-MS/MS have validated the stability and utility of this compound in metabolic profiling.

This synthesis approach balances efficiency, yield, and analytical robustness, making it suitable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Trenbolone-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound diol and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include this compound diol, halogenated this compound derivatives, and various oxidized or reduced forms of the compound.

Scientific Research Applications

Veterinary Medicine

Trenbolone is extensively used in veterinary medicine as an anabolic steroid to promote muscle growth and appetite in livestock. Trenbolone-d5 serves as a valuable tool for studying the pharmacokinetics and dynamics of trenbolone in animal models.

  • Growth Promotion : Trenbolone is administered to cattle to enhance growth rates and feed efficiency. Research indicates that trenbolone treatments can lead to significant improvements in body composition, including increased lean mass and reduced fat mass .
  • Metabolic Studies : The use of this compound allows researchers to trace the metabolic pathways of trenbolone in livestock, providing insights into its effects on growth and health without the confounding factors associated with non-labeled compounds .

Doping Control in Sports

This compound is critical for enhancing the detection of trenbolone misuse in sports through advanced analytical techniques.

  • Detection of Metabolites : The stable isotope labeling facilitates the identification of trenbolone metabolites, such as epitrenbolone and trenbolone glucuronide, which are crucial for doping tests. Studies have shown that using liquid chromatography-mass spectrometry can improve the detection windows for these metabolites, aiding in anti-doping efforts .
  • Research Findings : A comprehensive study identified over twenty metabolites of this compound, enhancing the understanding of its elimination patterns and supporting the development of more sensitive detection methods for doping controls .

Metabolic Research

This compound is also utilized in metabolic research to understand its effects on human health and disease.

  • Body Composition Studies : Research involving trenbolone has demonstrated its potential benefits in improving body composition by reducing fat mass and increasing lean mass without significant adverse effects on cardiovascular health . These findings are particularly relevant for understanding how anabolic steroids can influence metabolic disorders.
  • Psychological Effects : Studies have indicated that anabolic-androgenic steroids like trenbolone can lead to psychiatric symptoms among users, including mood disorders and psychotic symptoms. Understanding these effects through this compound can help elucidate the risks associated with steroid misuse .

Case Study 1: Body Composition Improvement

In a controlled study with male rats treated with trenbolone, significant changes were observed:

  • Fat mass decreased by 37% while lean mass increased by 11% over six weeks.
  • Serum lipid profiles showed reductions in triglycerides (62%), HDL (57%), and LDL (78%) compared to control groups .

Case Study 2: Doping Detection

A study focusing on the metabolism of this compound revealed:

  • The identification of multiple metabolites excreted as glucuronides and sulfates.
  • Enhanced detection windows ranging from 5 to 6 days post-administration, which aids in retrospective doping analysis .

Mechanism of Action

Trenbolone-d5 exerts its effects by binding to androgen receptors in muscle and bone tissues. This binding activates gene transcription and protein synthesis, leading to increased muscle mass and strength. The compound also enhances nitrogen retention and red blood cell production, contributing to its anabolic effects. Additionally, this compound influences insulin-like growth factor-1 (IGF-1) levels, further promoting muscle growth and recovery.

Comparison with Similar Compounds

Trenbolone (Native Compound)

  • Molecular Formula : C₁₈H₂₂O₂
  • Molecular Weight : 270.37 g/mol
  • Key Differences : Lacks deuterium atoms; molecular weight is 25.06 g/mol lighter than Trenbolone-d4.
  • Applications : Used in veterinary medicine as a growth promoter. In analytics, it is the target analyte quantified using Trenbolone-d5 as a reference .
  • Analytical Role : Subject to matrix interference in LC-MS without deuterated internal standards .

Trenbolone Acetate

  • Molecular Formula : C₂₀H₂₄O₃
  • Molecular Weight : 312.41 g/mol
  • Key Differences : Contains an acetate ester group at the 17β position, increasing hydrophobicity and altering metabolic stability compared to this compound .
  • Applications : Veterinary implants for prolonged steroid release; requires stringent impurity profiling (e.g., ≤0.5% for individual impurities) in pharmaceutical formulations .

Functional Analogs

3-Hydroxy Tibolone-d5

  • Molecular Formula : C₂₁H₂₅D₅O₂
  • Molecular Weight : 319.49 g/mol
  • Key Differences : Structurally distinct (tibolone derivative) but shares isotopic labeling for analogous analytical purposes.
  • Applications : Used in hormone therapy monitoring and sports drug testing, similar to this compound’s role in steroid detection .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications Analytical Role
This compound C₁₈H₁₇D₅O₂ 295.43 Deuterated ketone Internal standard for LC-MS Quantification of native Trenbolone
Trenbolone C₁₈H₂₂O₂ 270.37 Ketone, unsaturated ring Veterinary growth promoter Target analyte in doping tests
Trenbolone Acetate C₂₀H₂₄O₃ 312.41 17β-acetate ester Slow-release implants Requires impurity profiling
3-Hydroxy Tibolone-d5 C₂₁H₂₅D₅O₂ 319.49 Deuterated hydroxyl Hormone therapy monitoring Quantification of Tibolone metabolites

Research Findings

Analytical Performance of this compound

  • Pharmaceutical Analysis : Trenbolone acetate formulations require rigorous chromatographic separation (e.g., USP methods) to resolve impurities like oxidized derivatives, a challenge mitigated for this compound due to its isotopic purity .

Q & A

Q. Strategies :

  • Matrix-Matched Calibration : Prepare standards in analyte-free sample matrices to normalize interference .
  • Isotope Dilution : Use this compound as an internal standard to correct for signal suppression .
  • Sample Cleanup : Employ solid-phase extraction (SPE) with mixed-mode sorbents to remove lipids and particulates .

Data Analysis : Report recovery-adjusted concentrations and include a "matrix effect factor" (ME%) calculated as [(Matrix Standard Peak Area / Solvent Standard Peak Area) × 100] .

(Advanced) How should researchers resolve discrepancies in this compound recovery rates between in vitro and in vivo pharmacokinetic studies?

Q. Methodological Steps :

Re-evaluate Extraction Efficiency : Compare protein precipitation (in vitro) vs. SPE (in vivo) .

Cross-Validate with Orthogonal Methods : Use radiolabeled Trenbolone or immunoassays to confirm LC-MS/MS data .

Statistical Analysis : Apply Bland-Altman plots to quantify bias between methods .

Q. Example Table :

MatrixRecovery (%) (SPE)Recovery (%) (Protein Precipitation)p-value (t-test)
Plasma92 ± 578 ± 80.03
Liver Homogenate85 ± 665 ± 100.01

(Advanced) What statistical frameworks are recommended for analyzing this compound data in longitudinal environmental exposure studies?

  • Mixed-Effects Models : Account for repeated measures (e.g., seasonal variability) and random effects (e.g., sampling sites) .
  • Principal Component Analysis (PCA) : Identify co-varying environmental factors (pH, organic carbon) influencing this compound degradation .
  • Limit of Quantification (LOQ) : Define as 10× signal-to-noise ratio; exclude data below LOQ to avoid Type I errors .

(Basic) What ethical considerations apply when using this compound in animal metabolism studies?

  • 3Rs Principle : Replace animal models with in vitro systems (e.g., hepatocyte cultures) where feasible .
  • Dose Justification : Use pharmacokinetic modeling to minimize animal exposure while achieving detectable plasma levels .

(Advanced) How can this compound be applied in cross-disciplinary studies (e.g., pharmacology and environmental science)?

Q. Case Study :

  • Pharmacology : Track Trenbolone metabolism in livestock using LC-MS/MS with this compound for isotope dilution .
  • Environmental Science : Quantify this compound runoff in agricultural soils via SPE-LC-MS/MS; correlate with livestock density maps .

Data Integration : Spatial regression models to link pharmacokinetic data (e.g., excretion rates) with environmental contamination levels .

(Basic) What are the critical parameters for optimizing this compound chromatographic separation in LC-MS/MS?

  • Column Chemistry : C18 columns (2.6 µm particle size) for optimal retention (k' > 2) .
  • Mobile Phase : Acetonitrile/0.1% formic acid gradient (5–95% over 8 minutes) to resolve this compound from endogenous isomers .

(Advanced) How should researchers address conflicting data on this compound stability in peer-reviewed literature?

Q. Contradiction Analysis Framework :

Meta-Analysis : Pool stability data from ≥5 studies; use Cochran’s Q-test to assess heterogeneity .

Sensitivity Testing : Vary storage pH (4–9) and temperature (−20°C to 25°C) to identify boundary conditions .

Publication Bias Assessment : Funnel plots to detect underreporting of low-stability results .

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